7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Nalidixic Acid: An antibacterial agent with a quinoline nucleus.
Uniqueness
7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its combination of a quinoline core with a pyridine and phenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
7-[(4-propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-16(2)29-19-11-8-18(9-12-19)22(27-21-7-3-4-14-25-21)20-13-10-17-6-5-15-26-23(17)24(20)28/h3-16,22,28H,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQUBTUWBFWXRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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